Methyl 3-Amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate

Epigenetics Histone Demethylase Inhibition Medicinal Chemistry

Methyl 3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate is a bicyclic heterocyclic compound featuring a fused cyclopentane-pyridine core with a 3-amino substitution and a 4-methyl ester. It belongs to the broader class of 3-amino-4-pyridine carboxylate derivatives, which have been validated as potent, cell-penetrant inhibitors of the KDM4 and KDM5 families of histone lysine demethylases.

Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
Cat. No. B13584443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-Amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate
Molecular FormulaC10H12N2O2
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C2CCCC2=CN=C1N
InChIInChI=1S/C10H12N2O2/c1-14-10(13)8-7-4-2-3-6(7)5-12-9(8)11/h5H,2-4H2,1H3,(H2,11,12)
InChIKeyIBJMLGMDVCATGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate: Bicyclic Heterocycle Scaffold for KDM Inhibitor Research and Chemical Biology


Methyl 3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate is a bicyclic heterocyclic compound featuring a fused cyclopentane-pyridine core with a 3-amino substitution and a 4-methyl ester. It belongs to the broader class of 3-amino-4-pyridine carboxylate derivatives, which have been validated as potent, cell-penetrant inhibitors of the KDM4 and KDM5 families of histone lysine demethylases [1]. This scaffold is chemically distinct from monocyclic 3-amino-4-pyridine carboxylates due to its conformational restriction imposed by the cyclopentane ring, which can influence target binding and selectivity. As a methyl ester, it serves as a protected prodrug form or a versatile synthetic intermediate, offering different pharmacokinetic and physicochemical properties compared to its free acid counterpart (CAS 93587-44-1) or ethyl ester analog (CAS 137676-51-8) [2].

Bicyclic constrained core for KDM inhibitor SAR studies

Methyl ester as cell-permeable prodrug form

3-amino synthetic handle for library diversification

Why Substituting Methyl 3-Amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate with In-Class Analogs Risks Divergent Biological Outcomes


Within the 3-amino-4-pyridine carboxylate class, subtle structural variations lead to significant differences in target selectivity, cellular permeability, and metabolic stability. For instance, the seminal work by Westaway et al. demonstrated that optimization of the KDM6B (JMJD3) HTS hit led to compounds 34 and 39 with KDM4 family biochemical IC50 values ≤100 nM and ≥50-fold selectivity against KDM6B [1]. These compounds differ from the target compound by the absence of the cyclopentane ring fusion and the nature of the N-substitution, underscoring that the 3-amino-4-carboxylate core alone does not guarantee a specific biological profile. Furthermore, the ester moiety profoundly influences both pharmacokinetics and chemical reactivity: the methyl ester (192.21 g/mol) versus the ethyl ester (206.24 g/mol) alters lipophilicity and steric bulk, while the free carboxylic acid (178.19 g/mol) carries a negative charge at physiological pH, impacting membrane permeability [2]. Generic substitution across ester analogs or regioisomers (e.g., cyclopenta[b]pyridine vs. cyclopenta[c]pyridine) without comparative profiling risks generating misleading structure-activity relationship (SAR) data or failing to reproduce published biological results.

Ester form

Methyl vs ethyl ester alters hydrolysis rate and lipophilicity; free acid carries charge at physiological pH, limiting membrane permeability.

Regioisomer

Cyclopenta[c]pyridine core is associated with KDM inhibition; cyclopenta[b]pyridine regioisomer is linked to kinase targets, risking target engagement mismatch.

3-substitution

3-amino group supports zinc chelation and derivatization; 3-hydroxy analog alters H-bond donor/acceptor profile and limits synthetic versatility.

Quantitative Differentiation Evidence for Methyl 3-Amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate vs. Closest Analogs


Conformational Restriction via Cyclopentane Ring Fusion Differentiates This Compound from Open-Chain 3-Amino-4-pyridine Carboxylate KDM Inhibitors

The target compound features a rigid cyclopenta[c]pyridine core where the 3-amino and 4-carboxylate groups are locked in a defined spatial orientation. In contrast, the lead KDM4/KDM5 inhibitors reported by Westaway et al., such as compound 34 (3-((furan-2-ylmethyl)amino)pyridine-4-carboxylic acid, MW 232.23 g/mol) and compound 39 (3-(((3-methylthiophen-2-yl)methyl)amino)pyridine-4-carboxylic acid, MW 262.33 g/mol), are monocyclic pyridines with rotatable N-substituents [1]. This conformational flexibility in the reference compounds versus the constrained geometry of the target compound can result in substantially different entropy penalties upon target binding and distinct off-target interaction profiles. The reference compounds achieve KDM4 family IC50 ≤ 100 nM and KDM5C IC50 = 100–125 nM; the quantitative impact of ring fusion on target affinity for the cyclopenta[c]pyridine scaffold has not yet been determined in published data, representing a critical data gap that researchers must address through direct comparative profiling [1].

Conformational Restriction
Class-level inference
Target Bicyclic cyclopenta[c]pyridine; limited rotatable bonds
Comparator Monocyclic pyridines (e.g., compounds 34, 39); flexible N-substituents
Scaffold rigidity may affect target-binding entropy and selectivity profile.
Direct affinity data for this core not yet published.
Epigenetics Histone Demethylase Inhibition Medicinal Chemistry

Methyl Ester vs. Free Carboxylic Acid: Physicochemical and Prodrug Differentiation

The methyl ester (MW 192.21 g/mol, CAS 2248288-94-8) is a neutral, more lipophilic species compared to the corresponding free carboxylic acid (MW 178.19 g/mol, CAS 93587-44-1). The free acid carries a negative charge at physiological pH (predicted pKa ~4-5 for the carboxylic acid moiety), which typically impedes passive membrane permeability [2]. The methyl ester serves as a prodrug form that can be hydrolyzed in vivo to release the active free acid, a strategy documented across the 3-amino-4-pyridine carboxylate series [1]. While the free acid is the presumed pharmacophore for zinc-chelating interaction at the KDM active site, the methyl ester offers up to 10- to 100-fold improved membrane permeability in standard PAMPA or Caco-2 assays compared to the ionized carboxylate form, based on general prodrug principles rather than direct experimental comparison for this specific scaffold [2].

Methyl Ester vs Free Acid
Supporting evidence
Target Methyl ester: neutral, higher cLogP; predicted improved permeability
Comparator Free acid: anionic at pH 7.4; lower membrane permeability
Prodrug vs active pharmacophore selection context.
Permeability difference inferred from charge state, not directly measured.
Drug Design Prodrug Strategy Physicochemical Properties

Methyl Ester vs. Ethyl Ester: Impact of Alkyl Chain Length on Steric Bulk and Metabolic Lability

The target methyl ester (MW 192.21 g/mol) differs from the ethyl ester analog (MW 206.24 g/mol, CAS 137676-51-8) by one methylene unit (-CH2-), resulting in a 14 Da molecular weight increase and a predicted increase in lipophilicity (ΔcLogP ~+0.5 for ethyl vs. methyl) [1]. In the context of ester prodrugs, methyl esters generally exhibit faster rates of enzymatic hydrolysis by carboxylesterases compared to ethyl esters, which are sterically more hindered. While direct kinetic data for this specific pair are not available in the public domain, structure-activity relationships from the broader 3-amino-4-pyridine carboxylate patent literature indicate that ester selection can modulate both oral bioavailability and the rate of active drug release [2]. The methyl ester is also the smaller, more synthetically accessible building block for further derivatization, such as direct amidation to form amide derivatives.

Methyl vs Ethyl Ester
Supporting evidence
Target Methyl ester: smaller, faster predicted carboxylesterase hydrolysis
Comparator Ethyl ester: +14 Da, higher lipophilicity, slower hydrolysis
Alkyl chain length modulates metabolic stability and release rate.
Hydrolysis kinetics based on general ester SAR, not this specific pair.
Metabolic Stability Esterase Susceptibility Medicinal Chemistry Optimization

3-Amino vs. 3-Hydroxy Substitution: Impact on KDM Zinc-Chelating Pharmacophore and Synthetic Versatility

The target compound features a 3-amino group, whereas a structurally analogous compound, methyl 3-hydroxy-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate (CAS 2090029-00-6), bears a 3-hydroxy substituent [1]. In the context of KDM inhibition, the 3-amino group (along with the 4-carboxylate) is proposed to participate in zinc-chelation at the enzyme active site, as inferred from the binding mode of 3-amino-4-pyridine carboxylates to KDM4/5 enzymes [2]. Replacement of the amino group with a hydroxy group alters the hydrogen-bond donor/acceptor capacity (amino: 2 H-bond donors, 1 acceptor vs. hydroxy: 1 donor, 2 acceptors) and influences the pKa of the zinc-binding moiety (aliphatic amine pKa ~9-10 vs. phenol pKa ~8-10). This exchange can significantly alter the metal-chelating geometry and affinity, leading to differential KDM subtype selectivity. Furthermore, the amino group provides a synthetic handle for further derivatization (e.g., reductive amination, amide coupling, or diazotization), which is not readily available with the 3-hydroxy analog.

3-Amino vs 3-Hydroxy
Supporting evidence
Target 3-NH2: 2 H-bond donors, zinc-chelating amine, versatile synthetic handle
Comparator 3-OH: 1 H-bond donor, altered chelation geometry, limited derivatization
Amino group is critical for zinc-binding pharmacophore and downstream chemistry.
Direct KDM binding data for 3-OH analog not publicly available.
Bioisosterism Zinc-Binding Group Chemical Probe Design

Regioisomeric Differentiation: Cyclopenta[c]pyridine vs. Cyclopenta[b]pyridine Core in Kinase and Epigenetic Target Space

The target compound incorporates a cyclopenta[c]pyridine ring system (nitrogen at position 2 relative to the cyclopentane fusion), whereas the structurally related methyl 2-amino-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate (CAS 1354953-68-6) features a cyclopenta[b]pyridine core (nitrogen at position 1) with amino and carboxylate groups at different positions [1]. The [c]-fused system places the ring nitrogen adjacent to the 3-amino-4-carboxylate pharmacophore, potentially facilitating an intramolecular hydrogen bond that stabilizes the zinc-binding conformation. In contrast, the [b]-fused regioisomer positions the nitrogen distal to the pharmacophore, likely precluding this interaction. While the cyclopenta[b]pyridine scaffold has been explored as an ATP-competitive Akt kinase inhibitor core (e.g., GDC-0068 analogs) [2], the cyclopenta[c]pyridine scaffold is preferentially associated with KDM demethylase inhibitor programs. This regioisomeric preference underscores that even subtle changes in nitrogen position can redirect target engagement from kinase to epigenetic targets.

Regioisomer Specificity
Class-level inference
Target Cyclopenta[c]pyridine; associated with KDM demethylase inhibition
Comparator Cyclopenta[b]pyridine; associated with Akt kinase inhibition
Nitrogen position shifts target class engagement from epigenetic to kinase.
Side-by-side profiling across both target families not reported.
Regioisomer Differentiation Kinase Inhibition Scaffold Hopping

Optimal Research and Procurement Scenarios for Methyl 3-Amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate


SAR Expansion of KDM4/KDM5 Inhibitor Chemical Space via Constrained Scaffold Hopping

Researchers seeking to explore the effects of conformational restriction on KDM4/KDM5 inhibitor potency and selectivity should procure this compound as a constrained analog of the monocyclic 3-amino-4-pyridine carboxylates reported in Westaway et al. (J. Med. Chem. 2016) [1]. The cyclopentane ring fusion locks the 3-amino and 4-carboxylate groups in a fixed spatial orientation, enabling quantification of the entropic benefit (or penalty) of pre-organization on target binding affinity. Direct head-to-head biochemical profiling against KDM4A-E and KDM5A-C isoforms, alongside comparator compounds 34 and 39, would address a critical gap in the SAR landscape and could reveal subtype selectivity not achievable with flexible scaffolds.

Ester Prodrug Strategy Optimization for Cellular KDM Target Engagement Assays

For cell-based KDM inhibition assays (e.g., KDM4C mechanistic cell imaging assay, IC50 6–8 μM for reference compounds [1]), the methyl ester form of the target compound is the recommended choice for initial cellular permeability screening. The methyl ester's neutral charge state at physiological pH, compared to the ionized free acid (CAS 93587-44-1), is predicted to enhance passive membrane diffusion by 1–2 orders of magnitude, facilitating intracellular access to the target enzyme [2]. Researchers should pair the methyl ester prodrug with the free acid in parallel assays to dissect permeability-limited vs. target-engagement-limited cellular activity.

Chemoproteomic Profiling to Validate Target Engagement Specificity of the Cyclopenta[c]pyridine Core

Given the regioisomeric divergence between cyclopenta[c]pyridine (KDM-associated) and cyclopenta[b]pyridine (Akt kinase-associated) scaffolds, a chemoproteomics experiment (e.g., thermal proteome profiling or affinity enrichment mass spectrometry) using this compound as a probe would definitively establish its target engagement landscape [1][2]. The 3-amino group provides a convenient synthetic handle for linker attachment (e.g., via amide coupling to a PEG-biotin or photoaffinity tag), enabling pull-down experiments that can confirm selectivity for KDM over kinase targets and identify potential off-targets.

Building Block for Focused Library Synthesis Targeting Epigenetic Readers and Erasers

Procurement as a synthetic building block enables parallel library synthesis through diversification at the 3-amino position (e.g., reductive amination, sulfonylation, or urea formation) while maintaining the cyclopenta[c]pyridine core geometry [1]. This approach supports hit-to-lead optimization campaigns where the constrained core is hypothesized to confer selectivity advantages over flexible 3-amino-4-pyridine carboxylates. The methyl ester can be retained for cellular assays or hydrolyzed to the free acid for biochemical screening, providing a versatile entry point for library generation.

Application
Selection Property
Validation Focus
KDM4/5 SAR expansion studies
Conformational restriction profiling
KDM isoform selectivity assessment
Cell-based target engagement assays
Methyl ester prodrug permeability
Intracellular KDM inhibition readouts
Chemoproteomic target ID and selectivity profiling
3-amino linker attachment handle
KDM vs off-target kinase engagement
Focused library synthesis for hit-to-lead
3-amino derivatization versatility
Core-constrained analog SAR
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